molecular formula C13H20ClIN2O2S B13799367 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride

4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride

Katalognummer: B13799367
Molekulargewicht: 430.73 g/mol
InChI-Schlüssel: ZEZAZUHKMHKAIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C13H20ClIN2O2S It is a derivative of benzenesulfonamide, featuring an iodine atom and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride typically involves the reaction of 4-iodobenzenesulfonyl chloride with 3-pyrrolidin-1-yl-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a sulfone derivative .

Wissenschaftliche Forschungsanwendungen

4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide
  • 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrobromide
  • 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide acetate

Uniqueness

4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom and the pyrrolidine ring makes it a versatile compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C13H20ClIN2O2S

Molekulargewicht

430.73 g/mol

IUPAC-Name

4-iodo-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C13H19IN2O2S.ClH/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16;/h4-7,15H,1-3,8-11H2;1H

InChI-Schlüssel

ZEZAZUHKMHKAIS-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.